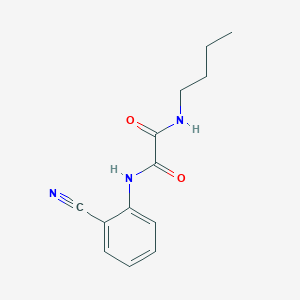

N1-butyl-N2-(2-cyanophenyl)oxalamide

Beschreibung

N1-Butyl-N2-(2-cyanophenyl)oxalamide is an oxalamide derivative characterized by its unique molecular architecture. The compound consists of an oxalamide core (two amide groups in reverse orientation) linked to a butyl chain (N1-substituent) and a 2-cyanophenyl group (N2-substituent). The structure promotes hydrogen bonding between adjacent molecules via the oxalamide motif, enabling self-assembly into β-sheet-like aggregates .

Eigenschaften

IUPAC Name |

N-butyl-N'-(2-cyanophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-3-8-15-12(17)13(18)16-11-7-5-4-6-10(11)9-14/h4-7H,2-3,8H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXVWEMEYBEOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-(2-cyanophenyl)oxalamide typically involves the reaction of butylamine with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:

Butylamine+2-cyanobenzoyl chloride→N1-butyl-N2-(2-cyanophenyl)oxalamide

Industrial Production Methods

Industrial production methods for N1-butyl-N2-(2-cyanophenyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N1-butyl-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or cyanophenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxalamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

N1-butyl-N2-(2-cyanophenyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimalarial and antitubercular activities.

Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

Wirkmechanismus

The mechanism of action of N1-butyl-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in antimalarial studies, it may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Their Impact

Oxalamide derivatives are tailored by modifying substituents and spacer lengths. Below is a comparative analysis of key analogs:

Functional Performance

Nucleation Efficiency in Polymers

- Compound 1 vs. Compound 2: Compound 1’s long aliphatic spacers limit miscibility in PHB melts, reducing nucleation efficiency. In contrast, Compound 2’s shorter spacers and PHB-mimetic end-groups enhance miscibility, enabling phase separation at ~100°C and accelerating PHB crystallization . N1-Butyl-N2-(2-cyanophenyl)oxalamide is expected to exhibit intermediate behavior: the 2-cyanophenyl group may improve hydrogen bonding (vs. aliphatic chains), but the butyl chain’s hydrophobicity could reduce polymer compatibility compared to PHB-mimetic groups.

Thermal Transitions

- Compound 1 shows three endothermic transitions (59.2°C, 147.9°C, 203.4°C), corresponding to hydrogen bond weakening, spacer reorganization, and melting .

- The 2-cyanophenyl substituent in the target compound likely elevates melting points due to stronger π-π interactions compared to aliphatic analogs .

Solubility and Self-Assembly

Comparative Data Table

| Parameter | N1-Butyl-N2-(2-Cyanophenyl)Oxalamide | Compound 1 | Compound 2 | S336 |

|---|---|---|---|---|

| Melting Point | ~150–170°C (estimated) | 203.4°C | 190–200°C | Not reported |

| Nucleation Efficiency (PHB) | Moderate (hypothetical) | Low | High | N/A |

| Hydrogen Bond Strength | High (cyano-enhanced) | Moderate | Moderate | Low (flexible) |

| Application Focus | Polymers, specialty chemicals | Polymers | Polymers | Food additives |

Research Findings and Limitations

- Key Insight : Tailoring substituents and spacers in oxalamides allows precise control over thermal behavior, solubility, and nucleation efficiency .

- Gaps: Direct data on N1-butyl-N2-(2-cyanophenyl)oxalamide are scarce; inferences rely on structural analogs. Experimental validation of its crystallization kinetics in PHB is needed.

- Contradictions : While aromatic groups generally improve thermal stability, excessive hydrophobicity (e.g., long alkyl chains) can reduce polymer miscibility .

Biologische Aktivität

N1-butyl-N2-(2-cyanophenyl)oxalamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

N1-butyl-N2-(2-cyanophenyl)oxalamide belongs to the oxalamide class of compounds, characterized by the presence of an oxalamide functional group. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 234.26 g/mol

The biological activity of N1-butyl-N2-(2-cyanophenyl)oxalamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzymatic activity or modulate receptor functions through binding interactions facilitated by its cyanophenyl and butyl groups. This mechanism is critical for its potential therapeutic applications.

Biological Applications

N1-butyl-N2-(2-cyanophenyl)oxalamide has been investigated for several biological activities:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

- Anti-inflammatory Properties : Preliminary studies have hinted at its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : It has been explored as a biochemical probe to study enzyme activities, particularly in the context of drug development.

Research Findings and Case Studies

Several studies have explored the biological activity of N1-butyl-N2-(2-cyanophenyl)oxalamide. Below are key findings summarized in a table format:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.